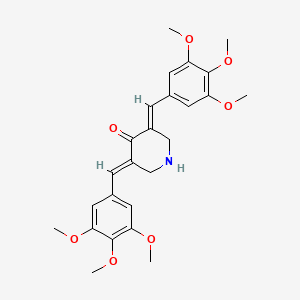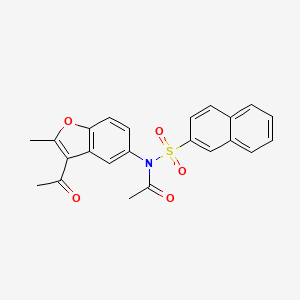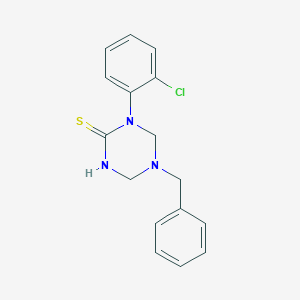
(3E,5E)-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5E)-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidin-4-one core with two benzylidene groups substituted at the 3 and 5 positions, each bearing three methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with piperidin-4-one under basic conditions. Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an ethanol or methanol solvent. The reaction mixture is usually refluxed for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3E,5E)-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can yield the corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzylidene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3E,5E)-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the synthesis of dyes, polymers, and other materials requiring specific structural motifs.
Mécanisme D'action
The mechanism by which (3E,5E)-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one exerts its effects is often related to its ability to interact with biological macromolecules. It may inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3E,5E)-3,5-bis(4-methoxybenzylidene)piperidin-4-one
- (3E,5E)-3,5-bis(3,4-dimethoxybenzylidene)piperidin-4-one
Uniqueness
Compared to similar compounds, (3E,5E)-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one is unique due to the presence of three methoxy groups on each benzylidene ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C25H29NO7 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C25H29NO7/c1-28-19-9-15(10-20(29-2)24(19)32-5)7-17-13-26-14-18(23(17)27)8-16-11-21(30-3)25(33-6)22(12-16)31-4/h7-12,26H,13-14H2,1-6H3/b17-7+,18-8+ |
Clé InChI |
JBISTWVGSGOQGK-ZEELXFFVSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/CNC2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C2CNCC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-{[1H-indol-3-yl(oxo)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B15001757.png)
![4-(3-hydroxy-4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15001759.png)

![N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001772.png)
![1-[3-(1-adamantyl)-4-methoxybenzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B15001781.png)
![2-amino-7-(2-chloro-6-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001793.png)
![N-[1-(furan-2-ylmethyl)-2-hydroxy-4,6-dioxo-5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methylbenzamide](/img/structure/B15001795.png)
![5-(4-fluorophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15001799.png)
![4-(dimethylamino)-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide](/img/structure/B15001806.png)
![4-(4-hydroxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15001821.png)
![2-amino-7-(3-bromo-4-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001827.png)
![2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide](/img/structure/B15001840.png)
